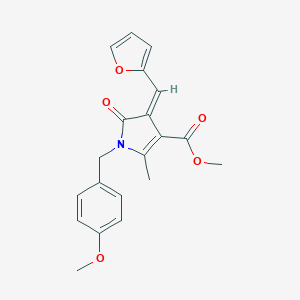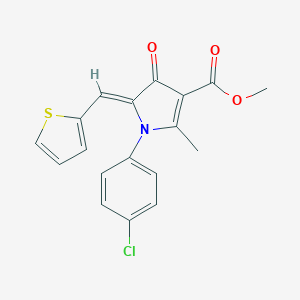![molecular formula C21H13ClN4O2S2 B299084 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B299084.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound that has shown promising results in scientific research. It is a thiazole-based molecule that has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to have antimicrobial and antifungal activities against various pathogens. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been extensively studied and its biological activities have been well characterized. However, there are some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which may affect its bioavailability and activity. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action and molecular targets in cells. This could provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its use as an imaging agent for cancer diagnosis and as a fluorescent probe for detecting metal ions. This could lead to the development of new diagnostic tools for cancer and other diseases. Finally, there is a need for further studies to evaluate its safety and toxicity in animal models and humans, which could pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
The synthesis of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been reported in several studies. One of the methods involves the reaction of 2-(4-chloroanilino)-5-mercapto-1,3-thiazole-4-carboxylic acid with 5-bromo-2-furaldehyde in the presence of potassium carbonate in DMF. The resulting product is then treated with 2-aminobenzimidazole in ethanol to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
The compound ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been studied for its potential use as an imaging agent for cancer diagnosis and as a fluorescent probe for detecting metal ions.
properties
Product Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C21H13ClN4O2S2 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H13ClN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11- |
InChI Key |
MQDGSHBQBGPMET-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)
